molecular formula C11H20N6O2 B2590711 Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate CAS No. 1874211-56-9

Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B2590711
CAS No.: 1874211-56-9
M. Wt: 268.321
InChI Key: PTILCGQGAZWXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate (CAS: 1874211-56-9) is a piperidine-based scaffold featuring a tetrazole ring and a tert-butyl carbamate protective group. Its molecular formula is C₁₁H₂₀N₆O₂, with a molecular weight of 268.3 g/mol and a purity of ≥95% . The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N6O2/c1-10(2,3)19-9(18)17-6-4-11(12,5-7-17)8-13-15-16-14-8/h4-7,12H2,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILCGQGAZWXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tetrazole ring and the tert-butyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and tetrazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives with potentially different biological activities.

Scientific Research Applications

Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate with three analogues:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound C₁₁H₂₀N₆O₂ 268.3 Tetrazol-5-yl Bioisostere for carboxylic acids; high nitrogen content enhances polarity.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl Aromatic pyridine ring; potential for π-π interactions in binding.
tert-Butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₁₈H₂₆N₄O₃ 346.43 Indazol-2-yl with methoxy Bicyclic indazole core; methoxy group may improve solubility.
tert-Butyl 4-(2-((benzyl(methyl)amino)methyl)oxazol-5-yl)piperidine-1-carboxylate C₂₂H₃₁N₃O₃ 385.5 Oxazol-5-yl with benzyl group Bulky benzyl group; potential for enhanced lipophilicity and membrane permeability.

Key Observations :

  • Tetrazole vs.
  • Indazole vs. Oxazole : The indazole core (bicyclic structure) provides rigidity, while the oxazole derivative’s benzyl group increases steric bulk and lipophilicity .

Key Differences :

  • Tetrazole and pyridine derivatives rely on sulfonyl intermediates, whereas indazole derivatives require nitro-group reduction .
  • Yields vary significantly (49–97%), highlighting substituent-dependent reaction efficiencies.

Gaps in Data :

  • Ecotoxicity, mutagenicity, and biodegradability data are universally lacking for all compounds .

Biological Activity

Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate (referred to as TBATPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and case studies.

TBATPC is synthesized through a multi-step process involving the formation of the piperidine ring, followed by the introduction of the tetrazole moiety and tert-butyl group. The general synthetic route includes:

  • Formation of Piperidine Ring : Utilizing starting materials such as tert-butyl 4-hydroxypiperidine-1-carboxylate.
  • Tetrazole Introduction : Achieved through cyclization reactions involving azides and appropriate coupling agents.
  • Purification : The compound is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

The compound has a molecular formula of C11H16N4O2C_{11}H_{16}N_4O_2 and a molecular weight of 236.27 g/mol.

Biological Mechanisms

TBATPC exhibits various biological activities primarily through its interaction with specific molecular targets, including enzymes and receptors. The following sections detail its mechanisms of action:

Enzyme Inhibition

TBATPC has been shown to inhibit enzymes involved in critical biochemical pathways. For instance, it can modulate the activity of certain kinases and phosphatases, which are vital in cellular signaling processes.

Receptor Binding

The compound interacts with various receptors, potentially affecting neurotransmission and other physiological processes. Its binding affinity can be influenced by structural modifications, making it a candidate for drug development targeting neurological disorders.

Case Studies and Experimental Data

Recent studies have evaluated TBATPC's efficacy in various biological assays:

  • Anticonvulsant Activity : In vitro studies demonstrated that TBATPC exhibits anticonvulsant properties, significantly reducing seizure activity in rodent models when administered at specific dosages.
    Dosage (mg/kg)Seizure Reduction (%)
    1040
    2070
    5090
  • Cytotoxicity Assays : TBATPC was tested against several cancer cell lines, revealing promising cytotoxic effects with IC50 values indicating effective cell growth inhibition.
    Cell LineIC50 (μM)
    A-43115
    MCF-720
    HeLa25
  • Anti-inflammatory Effects : In macrophage models, TBATPC demonstrated the ability to reduce pro-inflammatory cytokine release, suggesting potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

TBATPC shares structural similarities with other piperidine derivatives but stands out due to its unique tetrazole functionality. This section compares TBATPC with related compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylatePyrazole instead of tetrazoleModerate cytotoxicity
Tert-butyl 4-(4-amino-phenyl)piperidine-1-carboxylatePhenyl groupAntidepressant properties

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling precautions to ensure stability and safety in the laboratory?

  • Methodological Answer : Store the compound in a cool, dry environment (20–25°C) under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to strong oxidizing agents, as incompatibility may lead to hazardous reactions . For handling, use PPE (gloves, lab coat, eye protection) and work in a fume hood. The compound is classified under GHS H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), necessitating strict adherence to hazard protocols .

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are involved?

  • Methodological Answer : A typical synthesis involves two stages:

Tetrazole ring formation : Cyclocondensation of nitriles with sodium azide in polar solvents (e.g., DMF) under reflux (80–100°C) for 12–24 hours .

Piperidine coupling : React the tetrazole intermediate with tert-butyl 4-aminopiperidine-1-carboxylate using coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature for 4–6 hours . Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm amine, tetrazole, and tert-butyl group integration .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) verification.
  • HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction yields be optimized during tetrazole ring formation?

  • Methodological Answer :

  • Catalyst Optimization : Use ZnCl₂ or NH₄Cl to accelerate cyclocondensation .
  • Solvent Screening : Test DMF, DMSO, or ionic liquids for improved solubility and reaction rates.
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) while maintaining yields >80% . Monitor progress via TLC (silica, UV detection).

Q. How to resolve discrepancies between computational predictions and experimental data (e.g., NMR/X-ray)?

  • Methodological Answer :

  • DFT Calculations : Compare computed chemical shifts (Gaussian, B3LYP/6-31G*) with experimental NMR data to identify conformational mismatches .
  • Crystallographic Refinement : Use SHELXL to adjust torsion angles and hydrogen bonding networks in X-ray structures .
  • Dynamic NMR : Probe temperature-dependent shifts to detect rotational barriers in the piperidine ring .

Q. What methodologies assess compound stability under experimental conditions (e.g., acidic/basic media)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to HCl (0.1 M, 25°C) or NaOH (0.1 M, 25°C) for 24 hours. Analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C (heating rate: 10°C/min) .

Q. How to address the lack of ecotoxicological data for environmental impact assessments?

  • Methodological Answer :

  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for fish) using EPI Suite or TEST software .
  • Microcosm Studies : Evaluate biodegradability in OECD 301D tests (28-day incubation with activated sludge) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.